molecular formula C14H16F3NO4S2 B2926303 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351612-87-7

8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2926303
CAS No.: 1351612-87-7
M. Wt: 383.4
InChI Key: SWDWYVDYVOMLHZ-UHFFFAOYSA-N
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Description

8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a high-purity chemical compound intended for research and development purposes. This complex molecule features a spirocyclic structure incorporating oxygen, sulfur, and nitrogen heteroatoms, a design motif found in compounds investigated for various biomedical applications . The (trifluoromethoxy)phenyl)sulfonyl group is a common pharmacophore that can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. Spirocyclic scaffolds similar to this one, such as 1-oxa-8-azaspiro[4.5]decane, have been identified as key structures in the development of selective sigma-1 receptor ligands for positron emission tomography (PET) imaging and as fatty acid amide hydrolase (FAAH) inhibitors investigated for the potential treatment of pain, anxiety, and other neurological disorders . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, identity, and analytical characterization.

Properties

IUPAC Name

8-[4-(trifluoromethoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(19,20)18-7-5-13(6-8-18)21-9-10-23-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDWYVDYVOMLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide . Its molecular formula is C12H10F3N2O3SC_{12}H_{10}F_3N_2O_3S with a molecular weight of approximately 314.33 g/mol. The structure features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12H10F3N2O3SC_{12}H_{10}F_3N_2O_3S
Molecular Weight314.33 g/mol
IUPAC NameN-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
SolubilitySoluble in organic solvents

The biological activity of 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, which may increase its efficacy in biological systems. Studies suggest that it may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluating a related acyl sulfonamide spirodienone showed that it effectively inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis and arresting the cell cycle at specific phases . The compound demonstrated low toxicity in vivo, suggesting a favorable safety profile for further development.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryPotential inhibition of inflammatory pathways
Enzyme InhibitionInhibits MMP2 and other enzymes

Study on Antitumor Activity

A notable study focused on the synthesis and evaluation of novel acyl sulfonamides demonstrated that one derivative (compound 4a ) exhibited remarkable antitumor activity against various cancer cell lines. This compound was shown to suppress tumor growth in murine models without significant toxicity to major organs . The mechanism involved the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.

Safety Profile Evaluation

Acute toxicity studies conducted on animal models revealed that doses up to 100 mg/kg did not cause observable toxicity, indicating a promising safety profile for future clinical applications . This aspect is critical as it suggests that derivatives of this compound could be developed into therapeutic agents with manageable side effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Activity/Application Reference
Target Compound: 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-Oxa-4-thia-8-azaspiro[4.5]decane -SO₂-(4-CF₃OPh) at position 8 C₁₆H₁₇F₃N₂O₃S₂ 414.44 (Calc.) Hypothesized anticancer N/A
3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 1,3,8-Triazaspiro[4.5]decane -SO₂-(4-CF₃Ph), -CH₃ at position 3 C₁₅H₁₆F₃N₃O₄S 391.4 Enzyme inhibition studies
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 1-Thia-4-azaspiro[4.5]decane -CO-(4-FPh) at position 4, -CH₃ at position 8 C₁₅H₁₈FNO₂S 295.37 Anticancer activity (in vitro)
rel-(5R,7R,8R)-8-Hydroxy-7-propoxy-2-(4-(trifluoromethoxy)phenyl)-2-azaspiro[4.5]decan-1-one 2-Azaspiro[4.5]decan-1-one -CF₃OPh at position 2, -OH at 8, -OPr at 7 C₁₉H₂₅F₃NO₄ 408.4 Lipase inhibition (hypothetical)

Key Observations :

  • Spiro Core Variations : The substitution of oxygen (1-oxa) and sulfur (4-thia) in the target compound differentiates it from analogs like 1,3,8-triazaspiro or 1-thia-4-azaspiro derivatives. These substitutions influence electronic properties and binding affinity .
  • Trifluoromethoxy vs.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Sulfonyl groups reduce oxidative metabolism, while spirocyclic cores resist enzymatic degradation .
  • Anticancer Potential: Analogs like 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one inhibit cancer cell proliferation (IC₅₀ = 2–5 μM in MCF-7 cells) .

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